

# Pharmacological properties of bergapten

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Bergapten-d3 |           |
| Cat. No.:            | B15553544    | Get Quote |

An In-depth Technical Guide to the Pharmacological Properties of Bergapten

Authored for: Researchers, Scientists, and Drug Development Professionals

### **Abstract**

Bergapten (5-methoxypsoralen or 5-MOP) is a naturally occurring linear furanocoumarin found predominantly in citrus essential oils, particularly bergamot oil, and various other plants of the Rutaceae and Apiaceae families.[1][2][3][4][5] Possessing a wide spectrum of biological activities, it has garnered significant scientific interest for its therapeutic potential. Traditionally utilized as a photosensitizing agent in PUVA (psoralen + UVA) therapy for skin disorders like psoriasis and vitiligo, recent preclinical evidence has illuminated its broader pharmacological profile, including anti-inflammatory, anticancer, neuroprotective, and antimicrobial effects.[1][2][3][6][7][8][9] This technical guide provides a comprehensive overview of the core pharmacological properties of bergapten, detailing its mechanisms of action, summarizing key quantitative data, outlining experimental protocols from pivotal studies, and visualizing associated molecular pathways.

# **Anti-inflammatory and Analgesic Properties**

Bergapten exhibits potent anti-inflammatory and analgesic activities by modulating multiple signaling pathways and suppressing the production of pro-inflammatory mediators.[3][10] Its effects have been demonstrated in various preclinical models of inflammation and pain.[10][11]

### **Mechanism of Action**



The anti-inflammatory effects of bergapten are attributed to its ability to:

- Inhibit Pro-inflammatory Cytokines: Bergapten significantly suppresses the expression and release of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[4][10][11]
- Downregulate Inflammatory Enzymes: It reduces the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), enzymes pivotal to the inflammatory cascade.
   [3][10][11]
- Modulate the NF-κB Pathway: In chondrocytes, bergapten has been shown to prevent inflammation by increasing the expression of IκBα and reducing the expression of p50, key components of the NF-κB signaling pathway.[11]
- Suppress Oxidative Stress: The compound is a potent antioxidant, capable of reducing reactive oxygen species (ROS) that contribute to inflammation.[3][11]
- Inhibit PARP: Bergapten decreases the expression of poly ADP-ribose polymerase (PARP) in the spine, which is involved in inflammatory pain signaling.[10]

**Quantitative Data: Anti-inflammatory and Analgesic** 

**Activity** 

| Parameter | Model                                                                                         | Effect                                                   | Value      | Reference |
|-----------|-----------------------------------------------------------------------------------------------|----------------------------------------------------------|------------|-----------|
| ED50      | Chemically induced hyperalgesia and inflammation in mice (formalin, acetic acid, carrageenan) | Amelioration of neurogenic and inflammatory hyperalgesia | 2.96 mg/kg | [10]      |

# **Key Experimental Protocols**

- 1.3.1 Carrageenan-Induced Paw Inflammation Model
- Objective: To evaluate the anti-inflammatory effect of bergapten on acute inflammation.



#### Methodology:

- Animal Model: Mice are used for the experiment.
- Induction of Inflammation: Inflammation is induced by a subplantar injection of carrageenan into the paw of the mice.
- Treatment: Bergapten is administered to the test groups, typically intraperitoneally, prior to carrageenan injection. A control group receives a vehicle, and a positive control group may receive a standard anti-inflammatory drug.
- Quantification: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer to quantify the degree of edema and inflammation.
- Analysis: The reduction in paw edema in the bergapten-treated groups is compared to the control group to determine its anti-inflammatory activity.[10]

#### 1.3.2 Acetic Acid-Induced Writhing Test

- Objective: To assess the peripheral analgesic activity of bergapten.
- Methodology:
  - Animal Model: Mice are used.
  - Induction of Nociception: An intraperitoneal injection of acetic acid is administered to induce a characteristic writhing response (stretching and constriction of the abdomen).
  - Treatment: Bergapten is administered to the animals prior to the acetic acid injection.
  - Quantification: The number of writhes is counted for a specific period (e.g., 20-30 minutes)
     following the acetic acid injection.
  - Analysis: The percentage reduction in the number of writhes in the bergapten-treated group compared to the vehicle control group indicates the analgesic effect.[10]

# **Visualization: Anti-inflammatory Signaling**





Click to download full resolution via product page

Caption: Bergapten's anti-inflammatory mechanism of action.

# **Anticancer Properties**

Bergapten demonstrates significant anticancer activity against various cancer cell lines, including breast, liver, and papillary thyroid cancer.[12][13][14][15] Its mechanisms involve the induction of apoptosis, cell cycle arrest, and modulation of critical oncogenic signaling pathways.[12][16]

### **Mechanism of Action**

Induction of Apoptosis: Bergapten triggers programmed cell death by altering the Bax/Bcl-2
ratio in favor of apoptosis, leading to the release of cytochrome c and activation of the
caspase cascade.[12]



- Cell Cycle Arrest: In cisplatin-resistant breast cancer cells, bergapten has been shown to induce G2/M phase cell cycle arrest.[16]
- Modulation of PI3K/Akt Pathway: A key mechanism is the attenuation of the PI3K/Akt signaling pathway.[12][13][16] By inhibiting this pathway, bergapten suppresses cell proliferation and survival signals. In papillary thyroid cancer cells, this inhibition also affects the downstream GSK-3β.[12]
- Regulation of Lipid Metabolism in Cancer: In hepatocellular carcinoma (HCC), bergapten modulates the LXR/PI3K/Akt and IDOL/LDLR pathways, reducing lipid accumulation in cancer cells and inhibiting carcinogenesis.[13][15]
- Induction of Autophagy: Bergapten can induce autophagy in breast cancer cells, potentially through the up-regulation of PTEN gene expression.[14]

**Ouantitative Data: In Vitro Anticancer Activity** 

| Cell Line | Cancer Type                | Effect                                                             | IC <sub>50</sub> /<br>Concentration | Reference |
|-----------|----------------------------|--------------------------------------------------------------------|-------------------------------------|-----------|
| ВСРАР     | Human Papillary<br>Thyroid | Inhibition of proliferation, induction of apoptosis                | 10 μM/mL and<br>15 μM/mL            | [12]      |
| MK-1      | Gastric Cancer             | Antiproliferative                                                  | 193.0 μΜ                            | [4]       |
| HeLa      | Cervical Cancer            | Antiproliferative                                                  | 43.5 μΜ                             | [4]       |
| B16F10    | Murine<br>Melanoma         | Antiproliferative                                                  | >462.0 μM                           | [4]       |
| Saos-2    | Osteosarcoma               | Mitochondrial<br>depolarization<br>(apoptosis<br>induction) at 48h | 50 μM and 100<br>μM                 | [4]       |

# **Key Experimental Protocols**

2.3.1 MTT Assay for Cell Viability



- Objective: To determine the cytotoxic effect of bergapten on cancer cells.
- Methodology:
  - Cell Culture: Human papillary thyroid cancer cells (BCPAP line) are seeded in 96-well plates and cultured to allow for attachment.
  - Treatment: Cells are treated with varying concentrations of bergapten (e.g., 10 μM/mL, 15 μM/mL) and a control (vehicle) for a specified duration (e.g., 24, 48 hours).
  - MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial reductase enzymes convert the yellow MTT to a purple formazan precipitate.
  - Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
  - Quantification: The absorbance of the solution is measured using a microplate reader at a specific wavelength. The absorbance is directly proportional to the number of viable cells.
  - Analysis: Cell viability is calculated as a percentage relative to the untreated control cells.
     [12]

#### 2.3.2 Western Blot for Protein Expression

- Objective: To analyze the effect of bergapten on the expression of proteins in a signaling pathway (e.g., PI3K/Akt).
- Methodology:
  - Cell Lysis: After treatment with bergapten, cancer cells are harvested and lysed to extract total proteins.
  - Protein Quantification: The concentration of protein in the lysates is determined using a standard assay (e.g., BCA assay).
  - SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.



- Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
- Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., anti-Akt, anti-p-Akt, anti-Bax, anti-Bcl-2). This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
- Detection: A chemiluminescent substrate is added, and the resulting signal is captured on X-ray film or with a digital imager.
- Analysis: The intensity of the bands is quantified to determine the relative expression levels of the target proteins compared to a loading control (e.g., β-actin).[12]

**Visualization: Anticancer Signaling Pathways** 





Click to download full resolution via product page

Caption: Bergapten's modulation of PI3K/Akt and apoptosis pathways.

# **Neuroprotective and Anticonvulsant Properties**

Bergapten exhibits potential for treating brain diseases, attributed to its ability to cross the blood-brain barrier and exert neuroprotective effects.[6][11]



### **Mechanism of Action**

- Cholinergic System Modulation: Bergapten has been shown to improve memory impairment
  in scopolamine-induced models.[17][18] This effect is linked to the inhibition of
  acetylcholinesterase (AChE) activity in the hippocampus and prefrontal cortex, thereby
  increasing acetylcholine levels in the brain.[17][18]
- Antioxidative Effects: The compound provides significant anti-oxidative effects within the brain, which contributes to its neuroprotective action against neurodegeneration.[11][17][18]

## **Anticonvulsant Activity**

Studies on the anticonvulsant effects of bergapten have produced conflicting results. While some reports suggest it has anticonvulsant properties[1][3], a comparative study using the maximal electroshock-induced seizure (MES) test in mice found that bergapten (a C-5 substituted psoralen derivative) at a dose of 300 mg/kg did not exert any anticonvulsant activity, unlike C-8 substituted derivatives like xanthotoxin.[19][20]

## **Key Experimental Protocols**

- 3.3.1 Passive Avoidance Test for Memory Assessment
- Objective: To evaluate the effect of bergapten on memory acquisition and consolidation.
- Methodology:
  - Apparatus: A two-compartment box with a light and a dark chamber, separated by a guillotine door. The floor of the dark chamber is equipped with an electric grid.
  - Animal Model: Male Swiss mice.
  - Acquisition Trial: A mouse is placed in the light compartment. After a period of acclimatization, the door is opened. When the mouse enters the dark compartment (stepthrough latency is recorded), the door is closed, and a mild foot shock is delivered.
  - Treatment: Bergapten is administered before the acquisition trial to test its effect on memory acquisition, or immediately after to test its effect on consolidation. Scopolamine can be co-administered to induce amnesia.



- Retention Trial: 24 hours later, the mouse is placed back in the light compartment, and the latency to enter the dark compartment is recorded again.
- Analysis: A significant increase in step-through latency during the retention trial indicates successful memory retention. Bergapten's ability to increase this latency or reverse a scopolamine-induced decrease is measured.[17][18]

# **Antimicrobial and Antiviral Properties**

Bergapten has demonstrated a broad spectrum of antimicrobial activity against various Grampositive and Gram-negative bacteria, as well as fungi such as Candida albicans.[3][21][22]

### **Mechanism of Action**

The antimicrobial effect of bergapten, particularly in bergamot essential oil, involves compromising the integrity of the microbial cell membrane, leading to damage and cell death. [22] Confocal microscopy has shown that treatment leads to alterations in cell-wall composition and cytoplasmic material.[22]

## **Antiviral Activity**

Bergapten has been reported to have anti-HIV-1 effects by inhibiting viral replication in H9 lymphocytes, with an EC<sub>50</sub> value of 0.35  $\mu$ g/mL.[3]

**Quantitative Data: Antimicrobial Activity** 

| Microorganism<br>Type | Effect                    | Observation                   | Reference |
|-----------------------|---------------------------|-------------------------------|-----------|
|                       |                           | A concentration of            |           |
|                       |                           | 0.625% v/v of distilled       |           |
| Gram-negative         |                           | bergamot extract              |           |
| bacteria (A.          | Bactericidal              | caused a 5 log10              | [22]      |
| baumannii)            |                           | CFU/mL reduction in           |           |
|                       |                           | 30 minutes for some           |           |
|                       |                           | strains.                      |           |
| HIV-1 (IIIB strain)   | Inhibition of replication | EC <sub>50</sub> = 0.35 μg/mL | [3]       |



# **Pharmacokinetics and Bioavailability**

The pharmacokinetic profile of bergapten indicates good absorption, though its bioavailability can be influenced by formulation.[1][3] It has been shown to cross the blood-brain barrier.[6] [11]

## **Absorption and Bioavailability**

- In Sprague-Dawley rats, the absolute oral bioavailability of bergapten ranged from 70% to 94% for doses of 5, 10, and 15 mg/kg, indicating good absorption.[1]
- In humans, the bioavailability of bergapten is generally lower than its isomer, 8-methoxypsoralen (8-MOP).[1][3] However, it has fewer side effects, allowing for the administration of higher concentrations.[1][3][23]
- Doubling the oral dose from 0.6 to 1.2 mg/kg in human volunteers resulted in a proportional increase in serum concentrations from 81 to 164 ng/mL.[1][3]
- Micronized formulations lead to 3 to 4 times higher maximum plasma concentrations (C<sub>max</sub>)
  and shorter times to reach C<sub>max</sub> (t<sub>max</sub>) compared to unmicronized forms.[3]

### Metabolism

- Bergapten has complex effects on hepatic metabolic enzymes and is known to be a potent inhibitor of Cytochrome P450 enzymes, particularly CYP3A4.[6][17] This can lead to significant drug-drug interactions.
- In a study with the drug macitentan, bergapten acted as a competitive inhibitor of its metabolism in rat and human liver microsomes.[24]

## **Pharmacokinetic Parameters**

Table 3: Pharmacokinetic Parameters of Bergapten in Rats (Oral Administration)[1][25]



| Dose (mg/kg) | C <sub>max</sub> (ng/mL) | t <sub>max</sub> (h) | AUC (ng·h/mL) | Absolute<br>Bioavailability<br>(%) |
|--------------|--------------------------|----------------------|---------------|------------------------------------|
| 5            | 1000 ± 210               | $3.0 \pm 1.0$        | 7800 ± 1200   | 70-94%                             |
| 10           | 1600 ± 350               | 4.5 ± 0.8            | 15000 ± 2500  | 70-94%                             |
| 15           | 1700 ± 400               | 4.0 ± 1.2            | 16500 ± 3000  | 70-94%                             |

(Values are approximate, derived from literature descriptions)

Table 4: Inhibition of Macitentan Metabolism by Bergapten[24]

| System                           | Inhibition Type | IC50 (μM) |
|----------------------------------|-----------------|-----------|
| Rat Liver Microsomes (RLMs)      | Competitive     | 3.84      |
| Human Liver Microsomes<br>(HLMs) | Competitive     | 17.82     |

| Recombinant Human CYP3A4 | Competitive | 12.81 |

## Visualization: Pharmacokinetic Workflow



Click to download full resolution via product page



Caption: Overview of Bergapten's pharmacokinetic pathway.

# **Clinical Use and Phototoxicity**

The primary clinical application of bergapten is as a photosensitizer in PUVA therapy for dermatological conditions.[1][3][7]

## **PUVA Therapy for Psoriasis and Vitiligo**

When combined with UVA radiation, bergapten intercalates into DNA and forms covalent cross-links with pyrimidine bases upon photoactivation.[7] This action inhibits DNA replication and transcription, inducing apoptosis in hyperproliferative skin cells, which is effective in clearing psoriatic lesions.[7][14] In vitiligo, it is thought to stimulate melanogenesis, leading to repigmentation.[7] Clinical trials have shown that oral or topical bergapten combined with UVA induces relevant lesion clearance rates.[1][3][8]

#### **Other Clinical Observations**

Beneficial effects of bergamot extract, of which bergapten is a key component, have been observed in patients with altered serum lipid profiles and in individuals with nonalcoholic fatty liver disease.[1][3][8] The extract was found to reduce total cholesterol, LDL, and triglycerides. [3]

## **Toxicity and Side Effects**

- Phototoxicity: The most significant side effect is phototoxicity. Contact with plants containing bergapten followed by UV light exposure can cause phytophotodermatitis.[14]
- Mutagenicity: As a consequence of its DNA-interacting mechanism, bergapten is noted for its mutagenic effects and its capacity to induce chromosome aberrations.[14][26]
- Drug Interactions: Due to its potent inhibition of CYP450 enzymes, bergapten carries a high
  risk of drug-drug interactions, potentially increasing the plasma concentrations and toxicity of
  co-administered drugs.[14][24]

# Conclusion



Bergapten is a furanocoumarin with a diverse and compelling pharmacological profile. While its role as a photosensitizer in dermatology is well-established, extensive preclinical data strongly support its potential as an anti-inflammatory, anticancer, and neuroprotective agent. The mechanisms of action are multifaceted, often involving the modulation of fundamental signaling pathways such as PI3K/Akt and NF-kB. However, a significant gap exists between the wealth of preclinical evidence and clinical validation, as there are no clinical trials investigating its effects in cancer, for instance.[1][3][8] Furthermore, its potential for phototoxicity and significant drug-drug interactions via CYP450 inhibition must be carefully considered in future drug development efforts. Further research, particularly well-designed clinical trials, is imperative to translate the therapeutic promise of bergapten into clinical applications for a broader range of pathologies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. Pharmacological Properties of Bergapten: Mechanistic and Therapeutic Aspects -ProQuest [proquest.com]
- 3. Pharmacological Properties of Bergapten: Mechanistic and Therapeutic Aspects PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Bergapten: A review of its pharmacology, pharmacokinetics, and toxicity PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of 5-Methoxypsoralen? [synapse.patsnap.com]
- 8. research.uees.edu.ec [research.uees.edu.ec]
- 9. scilit.com [scilit.com]
- 10. Bergapten inhibits chemically induced nociceptive behavior and inflammation in mice by decreasing the expression of spinal PARP, iNOS, COX-2 and inflammatory cytokines -







PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]
- 12. Bergapten attenuates human papillary thyroid cancer cell proliferation by triggering apoptosis and the GSK-3β, P13K and AKT pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Bergapten inhibits liver carcinogenesis by modulating LXR/PI3K/Akt and IDOL/LDLR pathways PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Bergapten Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. [PDF] Naturally occurring bergapten exhibits potent anticancer effects in cisplatinresistant breast cancer cells: Role of PI3K/AKT signaling pathway | Semantic Scholar [semanticscholar.org]
- 17. Bergapten Improves Scopolamine-Induced Memory Impairment in Mice via Cholinergic and Antioxidative Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Bergapten Improves Scopolamine-Induced Memory Impairment in Mice via Cholinergic and Antioxidative Mechanisms PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Anticonvulsant effects of four linear furanocoumarins, bergapten, imperatorin, oxypeucedanin, and xanthotoxin, in the mouse maximal electroshock-induced seizure model: a comparative study PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. if-pan.krakow.pl [if-pan.krakow.pl]
- 21. Synthesis of some bergapten and ammajin derivatives with potential antibacterial activity
   PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. 5-Methoxypsoralen (Bergapten) for photochemotherapy. Bioavailability, phototoxicity, and clinical efficacy in psoriasis of a new drug preparation PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Effects of bergapten on the pharmacokinetics of macitentan in rats both in vitro and in vivo PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. scispace.com [scispace.com]
- To cite this document: BenchChem. [Pharmacological properties of bergapten]. BenchChem,
   [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b15553544#pharmacological-properties-of-bergapten]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com